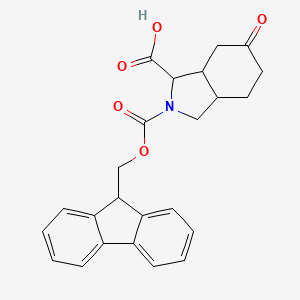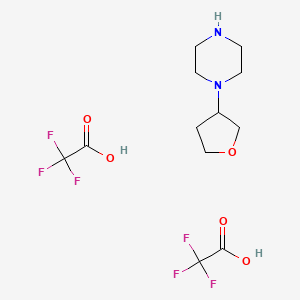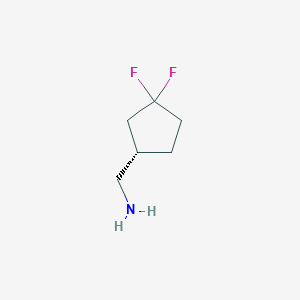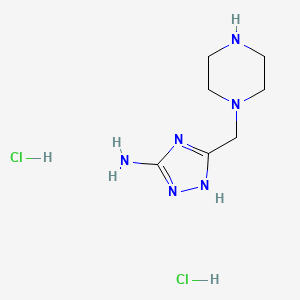
5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride
Vue d'ensemble
Description
The compound “5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride” is a complex organic molecule that contains a piperazine ring and a triazole ring. Piperazine is a common moiety in pharmaceuticals due to its wide range of biological activities . Triazoles are also commonly used in medicinal chemistry due to their diverse biological activities.
Applications De Recherche Scientifique
Antimicrobial Activities
Several studies have focused on the synthesis of 1,2,4-triazole derivatives, including compounds similar to 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride, for their antimicrobial properties. These compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007), (Başoğlu et al., 2013), (Al-Omar et al., 2010), (Fandaklı et al., 2012).
Antitumor and Anticancer Activities
Research has also been conducted on the antitumor activities of 1,2,4-triazole derivatives. A study by Ding et al. (2016) found that certain 1,2,4-triazole Schiff bases exhibited good to excellent inhibitory activity against tumor cells (Ding et al., 2016). Similarly, Sharma et al. (2014) explored the antimicrobial and anticancer activities of novel carbazole derivatives (Sharma et al., 2014). Yurttaş et al. (2014) also evaluated certain 1,2,4-triazine derivatives for their potential anticancer activities against breast cancer cells (Yurttaş et al., 2014).
Antihypertensive Properties
A study on a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, including compounds related to the one , indicated potential antihypertensive and diuretic activity in spontaneously hypertensive rats, suggesting a possible application in the treatment of hypertension (Meyer et al., 1989).
Tuberculostatic Activity
Research conducted by Foks et al. (2004) on (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives showed that these compounds had in vitro tuberculostatic activity, highlighting their potential in treating tuberculosis (Foks et al., 2004).
Mécanisme D'action
Target of action
Compounds containing a piperazine moiety are known to interact with various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors . The 1,2,4-triazole group is a common motif in many pharmaceuticals and is known to interact with various enzymes and receptors .
Mode of action
The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions. The piperazine and 1,2,4-triazole moieties can act as hydrogen bond acceptors and donors, facilitating their interaction with biological targets .
Biochemical pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets serotonin receptors, it could affect the serotonin signaling pathway, influencing mood and behavior .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in. For example, if it acts on serotonin receptors, it could potentially alter neuronal activity and neurotransmission .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, the activity of piperazine-containing compounds can be affected by the pH of the environment, as piperazine has a basic nitrogen atom that can be protonated .
Analyse Biochimique
Biochemical Properties
5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell interior . Additionally, it has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase results in enzyme inhibition, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic signaling, which is essential for cognitive functions. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential impact on cellular functions are still under investigation. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance cognitive functions and reduce anxiety-like behaviors . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the kidneys
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6.2ClH/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13;;/h9H,1-5H2,(H3,8,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQADCCBOSABGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


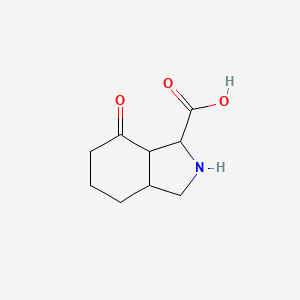
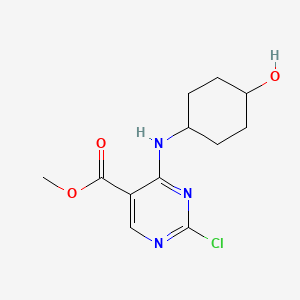
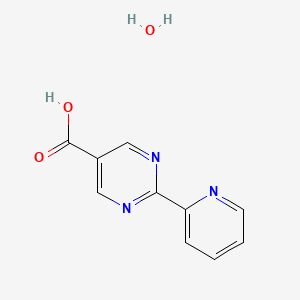
![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)
![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
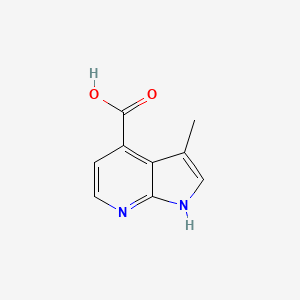
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1404962.png)

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)

